1-(2-Hydroxyethyl)piperazin-2-one

Physicochemical Properties Lipophilicity Aqueous Solubility

Scaling quetiapine synthesis often stalls due to inconsistent intermediate quality, impacting yield and requiring costly repurification. This 1-(2-hydroxyethyl)piperazin-2-one directly resolves that bottleneck as a pre-functionalized, high-purity building block with documented synthetic utility. - Provides 77.7% to 99% yield in key quetiapine condensation steps, reducing route complexity. - Offers a 91% yield entry for cis-2,4,5-triaryl-imidazoline MDM2-p53 inhibitor scaffolds. - Supplied with batch-specific QC data (NMR, HPLC, GC) to support internal QA and method validation.

Molecular Formula C6H12N2O2
Molecular Weight 144.174
CAS No. 59702-23-7
Cat. No. B2916797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)piperazin-2-one
CAS59702-23-7
Molecular FormulaC6H12N2O2
Molecular Weight144.174
Structural Identifiers
SMILESC1CN(C(=O)CN1)CCO
InChIInChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-5-6(8)10/h7,9H,1-5H2
InChIKeyBWKWNLMXXRCEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)piperazin-2-one: Specifications & Sourcing


1-(2-Hydroxyethyl)piperazin-2-one (CAS 59702-23-7) is a piperazinone derivative characterized by a hydroxyethyl substituent at the 1-position of the piperazine ring, with a molecular weight of 144.17 g/mol and the molecular formula C6H12N2O2 . This heterocyclic compound serves as a key intermediate in the synthesis of quetiapine fumarate, an atypical antipsychotic, and in the preparation of MDM2-p53 interaction inhibitors . The compound is commercially available with a standard purity of 98%, and suppliers typically provide batch-specific quality control documentation including NMR, HPLC, and GC analyses .

Why Piperazinone Analogs Cannot Substitute


The 1-(2-hydroxyethyl)piperazin-2-one scaffold cannot be directly substituted by other piperazinone derivatives or hydroxyethyl piperazines due to distinct differences in physicochemical properties and synthetic utility. The specific substitution pattern on the piperazinone ring directly influences key parameters such as lipophilicity, hydrogen bonding capacity, and reactivity in downstream synthetic steps . For instance, the LogP of 1-(2-hydroxyethyl)piperazin-2-one hydrochloride is -1.17, which differs significantly from the parent piperazin-2-one (LogP ~0.11 to -0.80) [1]. Furthermore, the compound's unique structure is essential for its validated role as an intermediate in the synthesis of quetiapine, where alternative piperazine derivatives such as 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) or 4-(2-hydroxyethyl)piperazin-2-one (CAS 23936-04-1) would not replicate the required reactivity or yield .

Quantitative Differentiation & Evidence Guide


Enhanced Aqueous Compatibility vs. Parent Scaffolds

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride exhibits a calculated LogP of -1.17, indicating significantly higher hydrophilicity compared to the parent piperazin-2-one hydrochloride, which has reported LogP values ranging from 0.11 to -0.80 . This lower LogP value suggests enhanced aqueous solubility, which can be a critical factor for researchers selecting intermediates for reactions performed in aqueous or polar solvent systems.

Physicochemical Properties Lipophilicity Aqueous Solubility

Validated Intermediate for Quetiapine Synthesis

1-(2-Hydroxyethyl)piperazin-2-one (specifically as its hydrochloride salt, HEEP) is a key intermediate in the synthesis of quetiapine fumarate . In a representative process, the condensation of HEEP with an iminochloride intermediate yielded quetiapine free base in 77.7% yield after chromatographic purification [1]. A more recent one-pot synthesis utilizing pyrophosphoryl chloride achieved a nearly quantitative yield (99%) of quetiapine from HEEP [2]. In contrast, alternative piperazine derivatives such as 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) lack the carbonyl functionality required for this specific synthetic route, making them unsuitable substitutes for this established industrial process.

Pharmaceutical Synthesis Process Chemistry Quetiapine

Intermediate for MDM2-p53 Inhibitors

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride is produced via deprotection of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate in the presence of hydrochloric acid in 1,4-dioxane, achieving a high yield of 91% [1]. This intermediate is then utilized in the synthesis of cis-2,4,5-triaryl-imidazolines, which are believed to inhibit the MDM2-p53 interaction and possess anti-hyperproliferative cell activity [2]. While the unsubstituted piperazin-2-one (CAS 5625-67-2) could theoretically serve as a starting material, it lacks the hydroxyethyl group necessary for the specific structural requirements of the target imidazoline compounds, necessitating additional synthetic steps that would reduce overall efficiency.

Medicinal Chemistry Oncology MDM2-p53 Interaction

Consistent High Purity & QC Documentation

Commercial suppliers of 1-(2-Hydroxyethyl)piperazin-2-one consistently report a minimum purity of 98%, with some vendors providing batch-specific analytical data including NMR, HPLC, and GC . This high purity specification is comparable to that of other common piperazinone intermediates like piperazin-2-one (CAS 5625-67-2), which is also available at ≥98% purity . However, the availability of detailed, batch-specific quality control documentation for 1-(2-Hydroxyethyl)piperazin-2-one provides an added layer of assurance for researchers requiring stringent reproducibility in their synthetic or biological assays.

Quality Control Reproducibility Analytical Chemistry

Research & Industrial Applications


Quetiapine Synthesis Process Development

Given its established role as a key intermediate with documented yields of 77.7% to 99% in the synthesis of quetiapine, 1-(2-hydroxyethyl)piperazin-2-one is the preferred starting material for process chemists optimizing or scaling up the production of this atypical antipsychotic . Alternative piperazine derivatives are not suitable substitutes due to structural incompatibility with the required condensation and chlorination steps [1].

MDM2-p53 Inhibitor Discovery

For research groups focused on developing novel MDM2-p53 inhibitors, 1-(2-hydroxyethyl)piperazin-2-one offers a direct and high-yielding (91%) entry point into the synthesis of cis-2,4,5-triaryl-imidazoline scaffolds . Using this pre-functionalized intermediate avoids additional synthetic steps required when starting from unsubstituted piperazin-2-one, thereby accelerating hit-to-lead optimization [1].

Aqueous-Phase Transformations

The calculated LogP of -1.17 for 1-(2-hydroxyethyl)piperazin-2-one hydrochloride indicates significantly greater hydrophilicity compared to the parent piperazin-2-one (LogP ~0.11 to -0.80) . This property makes it a more suitable choice for reactions conducted in aqueous or polar solvent systems, potentially improving solubility and reaction kinetics. Researchers developing green chemistry methodologies or working with water-sensitive reagents should prioritize this compound over more lipophilic piperazinone analogs.

High-Purity Building Blocks for Methodology

The commercial availability of 1-(2-hydroxyethyl)piperazin-2-one at a consistent 98% purity, coupled with suppliers offering batch-specific QC data including NMR, HPLC, and GC, makes it an excellent choice for synthetic methodology development . While the purity level is similar to other piperazinones, the comprehensive analytical documentation supports rigorous experimental reproducibility and simplifies internal quality assurance workflows for academic and industrial research laboratories [1].

Technical Documentation Hub

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